![molecular formula C24H31F3O5 B12365116 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Trifluoromethylphenyl trinor Prostaglandin F2 is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group at the 17th position and a phenyl group, which distinguishes it from its natural counterpart. It is known for its potent luteolytic activity and its ability to cause smooth muscle contraction by acting through the FP receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2 involves several steps, starting from the basic prostaglandin structureThe reaction conditions typically require controlled temperatures and the use of catalysts to ensure the desired modifications are achieved efficiently .
Industrial Production Methods: In industrial settings, the production of 17-trifluoromethylphenyl trinor Prostaglandin F2 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Solvent extraction and purification techniques, such as chromatography, are employed to isolate the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
17-Trifluoromethylphenyl trinor Prostaglandin F2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of trifluoromethyl and phenyl substitutions on prostaglandin activity.
Biology: Investigated for its role in modulating smooth muscle contraction and its potential effects on reproductive biology.
Medicine: Explored for its potential use in treating conditions like glaucoma and for its luteolytic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to smooth muscle contraction and luteolysis. The molecular targets include various signaling pathways that regulate muscle contraction and reproductive processes .
Comparison with Similar Compounds
Travoprost: Shares the trifluoromethyl group but differs in other structural aspects.
Latanoprost: Contains a similar phenyl group but lacks the trifluoromethyl substitution.
Fluprostenol: Another prostaglandin analog with different functional groups
Uniqueness: 17-Trifluoromethylphenyl trinor Prostaglandin F2 is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H31F3O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)
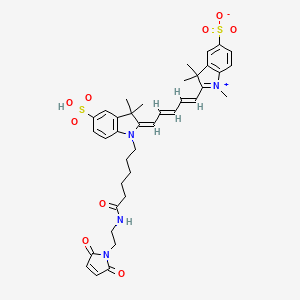


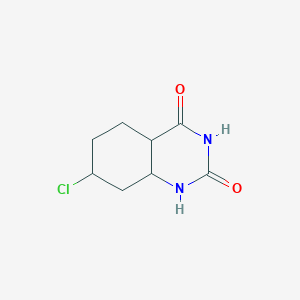
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
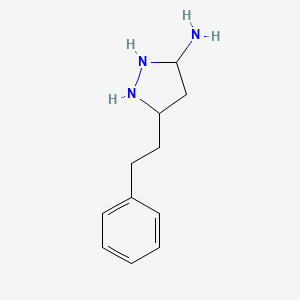
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
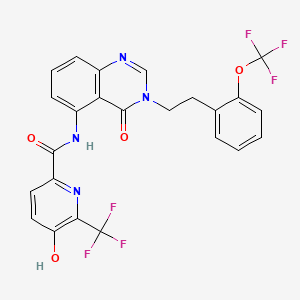
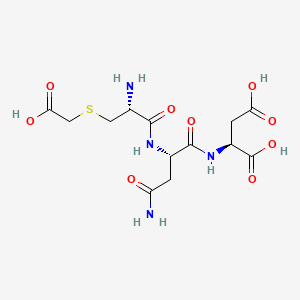

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)

